molecular formula C16H16N2O5 B6602469 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid CAS No. 2229976-18-3

3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid

Cat. No.: B6602469
CAS No.: 2229976-18-3
M. Wt: 316.31 g/mol
InChI Key: HCRHUBHUCKNBOP-UHFFFAOYSA-N
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Description

3-[2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid is a complex organic compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and diverse reactivity, making it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid typically involves multiple steps, starting with the formation of the core isoindole structure. Key reactions include cyclization, oxidation, and amide bond formation. The reaction conditions often require the use of strong oxidizing agents, such as potassium permanganate or chromic acid, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid

  • Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

  • Substitution: Halogenating agents like thionyl chloride, phosphorus oxychloride

Major Products Formed:

  • Oxidation reactions typically yield carboxylic acids or ketones.

  • Reduction reactions can produce alcohols or amines.

  • Substitution reactions often result in the formation of halides or esters.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for its potential therapeutic effects in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid exerts its effects involves interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site and preventing the enzyme from catalyzing its normal reaction. This can lead to the modulation of various biological processes, making it useful in therapeutic applications.

Comparison with Similar Compounds

  • 2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione

  • 4-Aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Uniqueness: 3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid is unique due to its specific structural features and reactivity profile. Unlike its similar compounds, it exhibits distinct chemical behavior and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c19-13-6-5-12(15(22)17-13)18-8-11-9(4-7-14(20)21)2-1-3-10(11)16(18)23/h1-3,12H,4-8H2,(H,20,21)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRHUBHUCKNBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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